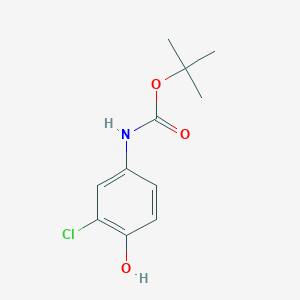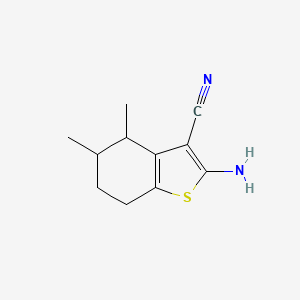![molecular formula C5H3ClN4 B1375292 7-クロロ-1H-ピラゾロ[4,3-d]ピリミジン CAS No. 923282-64-8](/img/structure/B1375292.png)
7-クロロ-1H-ピラゾロ[4,3-d]ピリミジン
概要
説明
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
科学的研究の応用
Chemistry: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications .
Biology and Medicine:
Anticancer Agents: The compound and its derivatives have shown promising anticancer activities by inhibiting key enzymes like CDK2 (Cyclin-Dependent Kinase 2).
Anti-inflammatory Agents: It has been investigated for its anti-inflammatory properties, potentially inhibiting inflammatory mediators.
Industry:
Pharmaceuticals: Used in the development of new drugs targeting various diseases.
作用機序
Target of Action
The primary target of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to growth inhibition of the examined cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 to S phase . This results in the arrest of cell growth at the G0-G1 stage . The compound also induces apoptosis within HCT cells .
Result of Action
The result of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine’s action is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Action Environment
The action environment of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine is primarily within the cellular environment, where it interacts with its target, CDK2
生化学分析
Biochemical Properties
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a vital role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity . The inhibition of CDK2 is significant in cancer treatment as it targets tumor cells selectively. The interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site, which is crucial for its inhibitory activity .
Cellular Effects
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound induces cell cycle arrest at the G0-G1 stage and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways and gene expression, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine involves its binding interactions with CDK2, leading to enzyme inhibition. The compound forms hydrogen bonds with key residues in the CDK2 active site, such as Leu83 . This binding inhibits the phosphorylation of key components required for cell proliferation, thereby exerting its anti-proliferative effects . The compound also induces changes in gene expression, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under specific conditions, but its degradation can affect its long-term efficacy . Studies have shown that the compound maintains its inhibitory activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative activity without causing adverse effects . At higher doses, toxic effects and adverse reactions have been observed . The threshold effects and optimal dosage for therapeutic applications need to be carefully determined to minimize toxicity while maximizing efficacy .
Metabolic Pathways
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound affects metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for its therapeutic applications and efficacy .
Subcellular Localization
The subcellular localization of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of hydrazines with β-keto esters, followed by cyclization and chlorination steps . One common method includes:
Condensation: Phenyl hydrazines react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones.
Cyclization: The pyrazol-3-ones undergo cyclization to form the pyrazolo[4,3-d]pyrimidine core.
Industrial Production Methods: Industrial production methods for 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-amino-1H-pyrazolo[4,3-d]pyrimidine or 7-thio-1H-pyrazolo[4,3-d]pyrimidine are formed.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the parent compound.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A fused heterocyclic compound with additional nitrogen atoms in the ring system.
Uniqueness: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWMDMGFNJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735265 | |
| Record name | 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923282-64-8 | |
| Record name | 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine in the synthesis of 3H-1,5-benzodiazepines?
A1: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine serves as a crucial building block in the synthesis of 3H-1,5-benzodiazepine derivatives. The compound, synthesized via chlorination of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with phosphorus oxychloride (POCl3) [], possesses a reactive chlorine atom. This chlorine atom allows for further functionalization. The compound is condensed with various β-diketones or β-ketoesters, ultimately leading to the formation of the desired 3H-1,5-benzodiazepines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



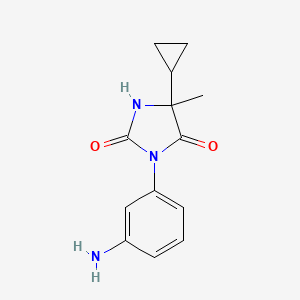
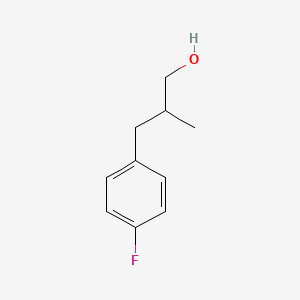
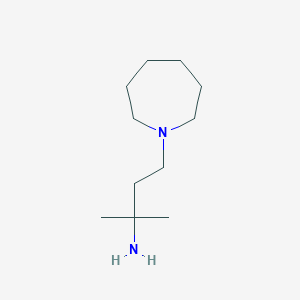
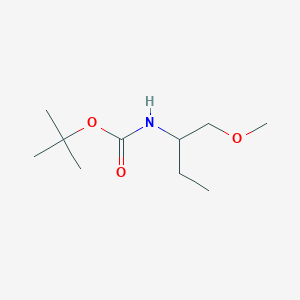
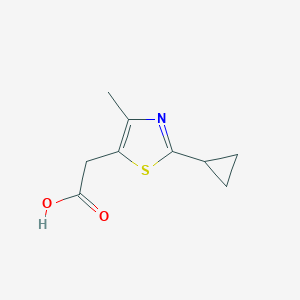
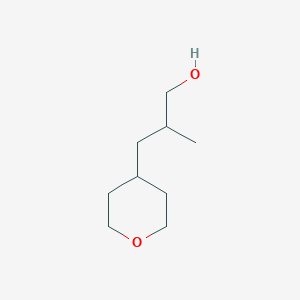
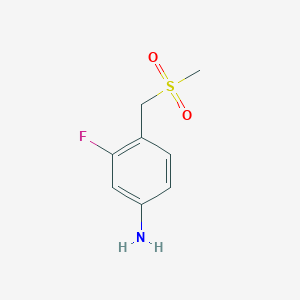

![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)

